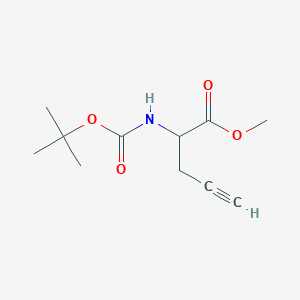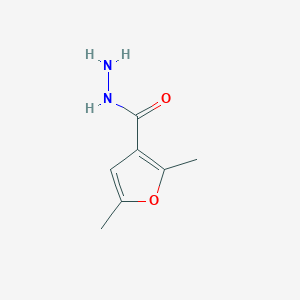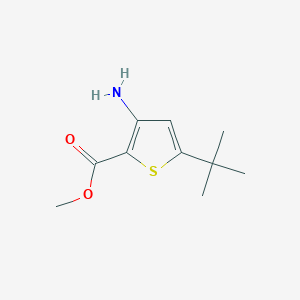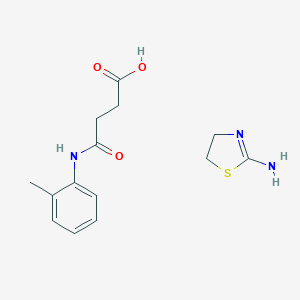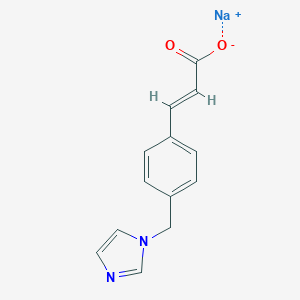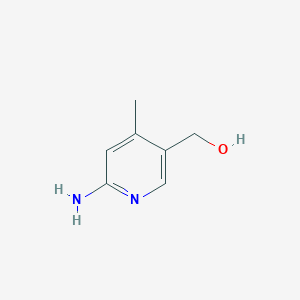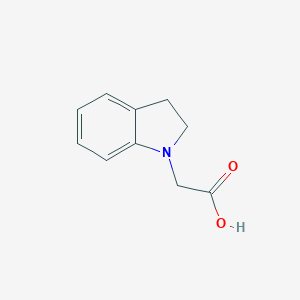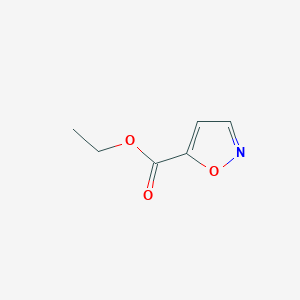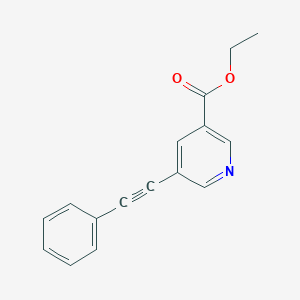![molecular formula C10H17NO3 B071324 Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate CAS No. 183622-07-3](/img/structure/B71324.png)
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, also known as TBNHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with various drugs.
In material science, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various metals, which can be used to synthesize metal-organic frameworks (MOFs) with tunable properties.
In catalysis, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to enhance the efficiency of these reactions, leading to higher yields and shorter reaction times.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs and metals. These complexes may interact with cellular components, leading to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate are still being investigated, but it has been shown to have anti-cancer properties in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is its ability to form stable complexes with various molecules, which can be used to enhance the efficacy of drugs and catalytic reactions. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to have low toxicity, making it a promising candidate for drug delivery applications.
However, there are also some limitations to using Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate in lab experiments. For example, the synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate can be challenging, and the compound may be difficult to purify and isolate. Additionally, the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, which may limit its potential applications in some fields.
Orientations Futures
There are several future directions for research on Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate. One area of interest is the development of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate-based materials with unique properties, such as high porosity or conductivity. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate and its potential applications in drug delivery and catalysis. Finally, there is a need for more efficient and scalable synthesis methods for Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, which would enable its wider use in scientific research.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate involves the reaction of tert-butyl carbamate with (1E,3Z)-5-hydroxypenta-1,3-diene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent dehydration and cyclization reactions. The final product is obtained through purification and isolation steps.
Propriétés
Numéro CAS |
183622-07-3 |
|---|---|
Nom du produit |
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4-7,12H,8H2,1-3H3,(H,11,13)/b6-4-,7-5+ |
Clé InChI |
REDZGHBVOTZFAC-XGXWUAJZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C=C/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
SMILES canonique |
CC(C)(C)OC(=O)NC=CC=CCO |
Synonymes |
Carbamic acid, [(1E,3Z)-5-hydroxy-1,3-pentadienyl]-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



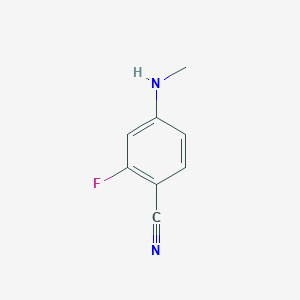
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
